2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate
Description
2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate is a bifunctional organic compound featuring both an amide and an ester moiety. The molecule comprises a 3-chlorobenzyl group attached to an amino-oxoethyl backbone, which is esterified with a 3-chlorobenzoic acid derivative.
Properties
IUPAC Name |
[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c17-13-5-1-3-11(7-13)9-19-15(20)10-22-16(21)12-4-2-6-14(18)8-12/h1-8H,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBUMFBQLFEEGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)COC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate typically involves the reaction of 3-chlorobenzylamine with 3-chlorobenzoic acid derivatives. One common method includes the use of 3-chlorobenzoyl chloride as a starting material, which reacts with 3-chlorobenzylamine under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate with key analogs, focusing on structural variations, synthesis, and physicochemical properties.
¹Molecular weights calculated from empirical formulas.
Structural and Electronic Effects
- Chlorine vs. Trifluoromethyl (CF₃): The trifluoromethyl group in is strongly electron-withdrawing, likely increasing the compound’s lipophilicity and metabolic stability compared to the target compound’s 3-chloro substituent. This may also result in higher melting points (387–388 K) due to enhanced dipole interactions.
- Amino Group Variations: The target compound’s 3-chlorobenzyl group contrasts with 4-isopropylphenyl (4b, ) and 4-ethylanilino () substituents. Aliphatic groups (e.g., isopropyl) may reduce aromatic stacking interactions, while ethyl groups () introduce steric hindrance.
Hydrogen Bonding and Crystallinity
- The amide N–H and ester C=O in the target compound can form intermolecular hydrogen bonds, as described in .
Spectroscopic and Physical Properties
- Mass Spectrometry: The target compound’s molecular ion peak would differ from analogs; for example, 4b () shows an EI-MS peak at m/z 331 .
- Thermal Stability: The high melting point of (387–388 K) correlates with its rigid CF₃-substituted aromatic system, whereas the target compound’s melting point remains unreported but is expected to be lower due to less polar substituents.
Biological Activity
2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
The compound is synthesized through the reaction of 3-chlorobenzylamine with 3-chlorobenzoyl chloride, typically in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to optimize yield and purity. The chemical structure can be represented as follows:
This compound features a chlorobenzyl moiety, which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanism involves the activation of caspases and subsequent cellular signaling pathways leading to cell death.
Case Study: Anticancer Effects
A study published in Journal of Medicinal Chemistry evaluated the antiproliferative effects of various derivatives of chlorobenzyl compounds, including our target compound. The results indicated significant growth inhibition in MCF-7 (breast cancer) and A549 (lung cancer) cell lines at concentrations ranging from 10 to 50 µM over 48 hours .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby disrupting normal cellular functions.
- Receptor Interaction : It may bind to specific receptors on cell membranes, influencing signaling cascades that lead to apoptosis or other cellular responses.
Comparative Analysis
When compared to similar compounds, such as 2-chlorobenzyl chloride and other chlorobenzoyl derivatives, the unique combination of functional groups in this compound contributes to its distinct biological properties.
Table 2: Comparison with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Yes | Yes |
| 2-Chlorobenzyl chloride | Moderate | No |
| 3-Chlorobenzoyl chloride | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
